4-(2-Bromomethylphenyl)benzonitrile

Beschreibung

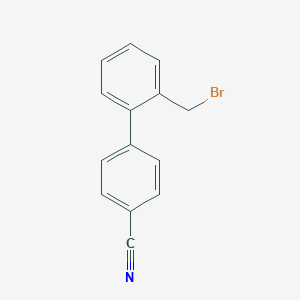

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(bromomethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZRSESSYSPQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573244 | |

| Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146534-79-4 | |

| Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Bromomethylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, a biphenylcarbonitrile derivative, is a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | 4-[2-(bromomethyl)phenyl]benzonitrile | [1] |

| Synonyms | 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile, this compound | [1] |

| CAS Number | 146534-79-4 | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Boiling Point | 411.836 °C at 760 mmHg | [2] |

| Density | 1.435 g/cm³ | [2] |

| Appearance | Not explicitly stated, but related compounds are white to off-white crystalline solids. | |

| Solubility | Soluble in organic solvents such as ethyl acetate and methylcyclohexane (based on synthesis protocols). |

Computed Properties

The following table lists computed physicochemical properties that are valuable in predicting the behavior of the compound in various systems, including biological environments.

| Property | Value | Source |

| XLogP3 | 3.8 | PubChem[1] |

| Monoisotopic Mass | 270.99966 Da | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 259 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 0 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

Spectroscopic Properties

No experimentally derived ¹H NMR, ¹³C NMR, or IR spectra for this compound (CAS 146534-79-4) were found in the reviewed literature and databases. The following are expected spectral characteristics based on the molecule's structure.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Characteristics:

-

Aromatic Protons (Ar-H): Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns would be complex due to coupling between adjacent protons.

-

Benzylic Protons (-CH₂Br): A singlet peak expected around 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl group.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Characteristics:

-

Aromatic Carbons (Ar-C): Multiple signals in the range of 120-145 ppm.

-

Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.

-

Benzylic Carbon (-CH₂Br): A signal in the range of 30-35 ppm.

Expected IR (Infrared) Spectroscopy Characteristics:

-

C≡N Stretch: A sharp, medium intensity absorption band around 2220-2240 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: An absorption band in the 500-600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 4-(2-methylphenyl)benzonitrile. The following protocol is adapted from patent literature, which describes a robust and high-yield process.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Methodology:

-

Materials:

-

4-methyl-[1,1'-biphenyl]-2'-carbonitrile (precursor)

-

Sodium bromate (NaBrO₃)

-

Sodium hydrogen sulfite (NaHSO₃)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a reaction vessel, dissolve 1.35 g (9 mmol) of sodium bromate in 4.5 ml of water.

-

To this solution, add a solution of 0.58 g (3 mmol) of 4-methyl-[1,1'-biphenyl]-2'-carbonitrile dissolved in 6 ml of ethyl acetate.

-

Cool the mixture and, over a period of 15 minutes, add a solution of 0.93 g (9 mmol) of sodium hydrogen sulfite in 9 ml of water.

-

Stir the reaction mixture at room temperature for 4 hours.

-

The resulting suspension is then filtered to isolate the solid product.

-

The collected solid is washed and dried to yield 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.

-

-

Yield: This method has been reported to produce a yield of approximately 93%.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two key functional groups: the bromomethyl group and the nitrile group.

-

Bromomethyl Group: The C-Br bond in the benzylic position is relatively weak, making the bromine a good leaving group. This allows for facile nucleophilic substitution reactions, which is the primary mode of its reactivity in the synthesis of pharmaceutical agents.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. In the context of drug synthesis, it often serves as a precursor to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug molecules.

Role in the Synthesis of Valsartan

A prominent application of this compound is as a key starting material in the synthesis of Valsartan , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.

The synthesis of Valsartan from this compound involves two main transformations:

-

N-alkylation: The bromomethyl group of this compound is used to alkylate the amino group of L-valine methyl ester. This is a nucleophilic substitution reaction where the nitrogen atom of the amino acid derivative attacks the benzylic carbon, displacing the bromide ion.

-

Tetrazole Formation: The nitrile group of the resulting intermediate is then converted into a tetrazole ring. This is often achieved by reaction with an azide source, such as sodium azide or an organotin azide.

The following diagram illustrates the workflow for the synthesis of a key intermediate of Valsartan starting from this compound.

Figure 2: Key steps in the synthesis of a Valsartan precursor from this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the pharmaceutical industry. Its utility is well-demonstrated in the synthesis of the widely used antihypertensive drug, Valsartan. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective and safe use in research and development, particularly in the field of medicinal chemistry. Further research into its applications may unveil new synthetic pathways and lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to 4-(2-Bromomethylphenyl)benzonitrile (CAS: 146534-79-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, with the CAS number 146534-79-4, is a biphenylbenzonitrile derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the bromomethyl and nitrile functional groups. The biphenyl scaffold is a common structural motif in many biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aimed at supporting research and development endeavors.

Physicochemical Properties

The accurate characterization of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the available data for this compound.

| Property | Value | Source |

| CAS Number | 146534-79-4 | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Density | 1.435 g/cm³ | [2] |

| Boiling Point | 411.836 °C at 760 mmHg | [2] |

| Melting Point | Not available | [2] |

| IUPAC Name | 4-(2-(bromomethyl)phenyl)benzonitrile | [1] |

| Synonyms | 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile, 4-[2-(Bromomethyl)phenyl]benzonitrile | [1] |

Note: The melting point for the isomeric compound 4-(Bromomethyl)benzonitrile (CAS: 17201-43-3) is 115-117 °C and should not be confused with the title compound.[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the bromination of the corresponding methyl-biphenyl precursor. The bromomethyl group is a reactive handle for various nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for further chemical modification.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, a synonym of the target compound.[4]

Materials:

-

2'-Methyl-[1,1'-biphenyl]-4-carbonitrile

-

Brominating agent (e.g., N-bromosuccinimide)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Organic solvent (e.g., Dichloromethane)

-

Aqueous solutions for workup (e.g., sodium bicarbonate, water)

Procedure:

-

In a reaction vessel, dissolve 2'-Methyl-[1,1'-biphenyl]-4-carbonitrile in an appropriate organic solvent such as dichloromethane.

-

Add the brominating agent (e.g., N-bromosuccinimide) to the solution.

-

Introduce a catalytic amount of a radical initiator (e.g., AIBN).

-

The reaction mixture is then subjected to conditions that promote radical bromination, such as heating under reflux or irradiation with light, for a sufficient period to ensure completion of the reaction.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed sequentially with an aqueous solution of sodium bicarbonate and water to remove any unreacted brominating agent and water-soluble byproducts.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Reactivity Profile

The presence of the bromomethyl group makes this compound a versatile intermediate for introducing the 2-(4-cyanophenyl)benzyl moiety into various molecular scaffolds. It readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The nitrile group is also a valuable functional group that can be transformed into other functionalities, further expanding its synthetic utility.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule, namely the biphenyl and benzonitrile groups, are prevalent in a variety of pharmacologically active compounds.[5][6]

-

Biphenyl Moiety: The biphenyl scaffold is a key structural element in numerous drugs, including the angiotensin II receptor blocker Telmisartan and some non-steroidal anti-inflammatory drugs (NSAIDs). Its conformational flexibility allows it to adapt to the binding sites of various biological targets. Biphenyl compounds have also been investigated as muscarinic receptor antagonists.[7]

-

Benzonitrile Moiety: The nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[5] Benzonitrile derivatives are integral to the synthesis of a wide array of therapeutic agents.[6]

Given these characteristics, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as cardiovascular disease, inflammation, and oncology. Its utility lies in its ability to be incorporated into larger, more complex molecules through the reactive bromomethyl handle.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Potential Therapeutic Areas

This diagram illustrates the logical relationship between the structural features of this compound and its potential, inferred therapeutic applications based on the known activities of related compounds.

Caption: Inferred therapeutic potential based on structural motifs.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its well-defined structure and the presence of two reactive functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. While direct biological data for this specific compound is limited, the known pharmacological importance of the biphenyl and benzonitrile moieties suggests that derivatives of this compound could be promising candidates for future therapeutic development. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. This compound | C14H10BrN | CID 15487155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[2-(bromomethyl)phenyl]benzonitrile | CAS#:146534-79-4 | Chemsrc [chemsrc.com]

- 3. 4-(Bromomethyl)benzonitrile 99 17201-43-3 [sigmaaldrich.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Biphenyl compounds useful as muscarinic receptor antagonists [patentalert.com]

Molecular weight of 4-(2-Bromomethylphenyl)benzonitrile

An In-depth Technical Guide to 4-(2-Bromomethylphenyl)benzonitrile

Introduction

This compound is a biphenyl compound characterized by the presence of a bromomethyl group on one phenyl ring and a nitrile functional group on the other. This bifunctional architecture makes it a valuable intermediate in organic synthesis and a building block for more complex molecules. Its structural motifs are found in various biologically active compounds, suggesting its potential utility in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Weight | 272.14 g/mol | [1] |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| IUPAC Name | 4-[2-(bromomethyl)phenyl]benzonitrile | [1] |

| CAS Number | 146534-79-4 | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N | [1] |

| Synonyms | 4-[2-(Bromomethyl)phenyl]benzonitrile, 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile | [1] |

Experimental Protocols: Proposed Synthesis

Objective: To synthesize this compound via a Suzuki cross-coupling reaction.

Materials:

-

4-Cyanophenylboronic acid

-

1-Bromo-2-(bromomethyl)benzene

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium phosphate)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Reaction Setup: A three-neck round-bottom flask is charged with 4-cyanophenylboronic acid (1.0 equivalent), 1-bromo-2-(bromomethyl)benzene (1.1 equivalents), and a suitable base such as sodium carbonate (2.0 equivalents).

-

Solvent Addition: A degassed solvent mixture, such as 2:1 toluene/water, is added to the flask to dissolve the reactants.

-

Catalyst Introduction: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) is added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: A proposed workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structure is of significant interest to researchers and drug development professionals for several reasons:

-

Synthetic Intermediate: The presence of two reactive sites—the bromomethyl group and the nitrile—makes it a versatile intermediate. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.

-

Pharmaceutical Scaffolding: Benzonitrile-containing compounds are prevalent in medicinal chemistry. Over 30 pharmaceuticals containing a nitrile group are prescribed for a wide range of conditions.[2] The nitrile can act as a bioisostere for other functional groups or engage in specific dipole interactions within enzyme active sites.[2]

-

Precursor for Drug Analogs and Impurities: A related isomer, 2-(4-Bromomethylphenyl)benzonitrile, is known as an impurity reference material for Losartan, an angiotensin II receptor antagonist used to treat hypertension.[3] This highlights the relevance of bromomethylphenyl benzonitrile structures in the synthesis and quality control of active pharmaceutical ingredients (APIs).

Caption: Logical relationships of this compound as a chemical intermediate.

Conclusion

This compound is a strategically important chemical compound whose value lies in its versatility as a synthetic intermediate. Its distinct reactive handles—the electrophilic bromomethyl group and the modifiable nitrile—provide chemists with a powerful tool for constructing complex molecular frameworks. While direct applications are still emerging, its structural relationship to pharmaceutical impurities and the established importance of the benzonitrile pharmacophore underscore its potential for future applications in drug discovery and materials science. The proposed synthetic route via Suzuki coupling offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties.

References

Synthesis of 4-(2-Bromomethylphenyl)benzonitrile from 2-methylbiphenyl-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Bromomethylphenyl)benzonitrile from 2-methylbiphenyl-4-carbonitrile. The core of this transformation is a benzylic bromination reaction, a fundamental process in organic synthesis for the functionalization of methyl groups attached to aromatic rings. This guide details the reaction mechanism, provides a specific experimental protocol, and presents the expected quantitative data. Visual diagrams are included to illustrate the reaction pathway and the experimental workflow, adhering to best practices for clarity and data presentation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, where biphenyl derivatives are crucial structural motifs.

Introduction

Biphenyl derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and other functional molecules. The targeted introduction of reactive functional groups, such as a bromomethyl group, onto the biphenyl scaffold is a critical step in the elaboration of these molecules. The synthesis of this compound from 2-methylbiphenyl-4-carbonitrile is a prime example of such a strategic functionalization. This conversion is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction, which selectively brominates the benzylic position.

Reaction Mechanism and Pathway

The synthesis proceeds via a free-radical bromination of the benzylic methyl group of 2-methylbiphenyl-4-carbonitrile. The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating or irradiation. The resulting radicals abstract a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction.

Experimental Protocol

The following protocol is adapted from established procedures for benzylic bromination and is tailored for the synthesis of this compound.

Materials:

-

2-methylbiphenyl-4-carbonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbiphenyl-4-carbonitrile (1.0 eq.) in anhydrous carbon tetrachloride (approx. 15-20 mL per gram of starting material).

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS, 1.1-1.2 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, approx. 0.02-0.05 eq.).

-

Reaction Execution: The reaction mixture is heated to reflux (the boiling point of CCl4 is approximately 77°C) with vigorous stirring. The reaction is monitored for its progression. A common indication of the reaction's progress is the succinimide by-product, which is less dense than CCl4 and will float to the surface upon formation.[1] The reaction is typically continued for several hours (e.g., 4-8 hours).

-

Work-up: After the reaction is complete (as determined by an appropriate monitoring technique such as TLC or the consumption of the starting material), the mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis based on similar reported reactions.

| Parameter | Value | Reference |

| Starting Material | 2-methylbiphenyl-4-carbonitrile | - |

| Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) | [2] |

| Solvent | Carbon Tetrachloride (CCl4) | [1] |

| Reaction Temperature | Reflux (~77°C) | [1] |

| Reaction Time | 4-8 hours | [3] |

| Yield | 70-90% (expected) | [3] |

| Purity | >95% (after recrystallization) | - |

Note: The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Safety Considerations

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride (CCl4) is a toxic and environmentally hazardous solvent. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and the reaction should be conducted in a fume hood. Consider replacing CCl4 with a less hazardous solvent if possible, though this may require optimization of the reaction conditions.

-

AIBN can decompose vigorously upon heating. It should be stored and handled according to safety guidelines.

-

The reaction should be performed behind a safety shield.

Conclusion

The synthesis of this compound from 2-methylbiphenyl-4-carbonitrile via a Wohl-Ziegler bromination is a robust and efficient method for introducing a key functional handle onto the biphenyl core. This technical guide provides the necessary details for researchers to successfully perform this synthesis, from the underlying mechanism to a practical experimental protocol. The provided data and workflow diagrams are intended to facilitate the planning and execution of this important chemical transformation in a research and development setting.

References

A Technical Guide to the Spectroscopic Analysis of 4-(2-Bromomethylphenyl)benzonitrile

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Compound Information

-

Compound Name: 4-(2-Bromomethylphenyl)benzonitrile

-

Synonyms: 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile

-

Molecular Formula: C₁₄H₁₀BrN[1]

-

Molecular Weight: 272.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Multiplet | 4H | Aromatic Protons (cyanophenyl group) |

| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic Protons (bromomethylphenyl group) |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br (Bromomethyl group) |

Prediction Basis: The aromatic region (7.3-7.9 ppm) is expected to show complex multiplets due to the coupling of protons on the two phenyl rings. The protons on the benzonitrile ring are likely to be further downfield due to the electron-withdrawing nature of the nitrile group. The benzylic protons of the bromomethyl group are expected to appear as a singlet in the range of 4.5-4.7 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | Quaternary Carbon (C-C bridge) |

| ~ 135 - 140 | Quaternary Carbon (C-C bridge) |

| ~ 132 - 133 | Aromatic Carbons (cyanophenyl group) |

| ~ 128 - 131 | Aromatic Carbons |

| ~ 125 - 128 | Aromatic Carbons |

| ~ 118 - 120 | Nitrile Carbon (-C≡N) |

| ~ 110 - 115 | Quaternary Carbon (C-CN) |

| ~ 30 - 35 | Methylene Carbon (-CH₂Br) |

Prediction Basis: The chemical shifts are estimated based on typical values for substituted biphenyl systems. The nitrile carbon is expected around 118-120 ppm, and the carbon attached to the nitrile group will be in the 110-115 ppm range. The carbon of the bromomethyl group should appear around 30-35 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3000 | C-H stretch (Aromatic) |

| ~ 2230 - 2210 | C≡N stretch (Nitrile) |

| ~ 1600 - 1450 | C=C stretch (Aromatic ring) |

| ~ 1250 - 1200 | C-H in-plane bending |

| ~ 850 - 750 | C-H out-of-plane bending (Aromatic) |

| ~ 700 - 600 | C-Br stretch |

Prediction Basis: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 271/273 | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 192 | [M - Br]⁺ |

| 165 | [M - CH₂Br]⁺ |

Prediction Basis: The mass spectrum is expected to show a characteristic molecular ion peak cluster at m/z 271 and 273 in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine radical (Br•) to give a fragment at m/z 192, and the loss of the bromomethyl radical (•CH₂Br) to give a fragment at m/z 165.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the solid is fully dissolved.

-

Instrument Setup: The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2]

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

-

Data Acquisition: The ATR accessory or the KBr pellet is placed in the sample compartment of an FTIR spectrometer. A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed. For a compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.[2]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive characterization, experimental verification of these predicted data is essential.

References

Technical Guide: Solubility Profiling of 4-(2-Bromomethylphenyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the compound 4-(2-Bromomethylphenyl)benzonitrile in various organic solvents. Due to the limited availability of public data on the solubility of this specific compound, this document focuses on establishing robust experimental protocols and data presentation frameworks to enable researchers to generate and interpret high-quality solubility data.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a bromomethyl and a nitrile group. These functional groups suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An understanding of its solubility in a range of organic solvents is critical for its application in chemical synthesis, purification, formulation, and biological screening.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | PubChem |

| Molecular Weight | 272.14 g/mol | PubChem |

| XLogP3 | 3.8 | PubChem |

| Boiling Point | 411.8 °C at 760 mmHg | ChemSrc[1] |

| Density | 1.435 g/cm³ | ChemSrc[1] |

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of this compound, progressing from qualitative assessment to precise quantitative measurement.

Caption: Workflow for solubility determination of this compound.

Experimental Protocols

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of the compound and is considered the "gold standard".

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., acetonitrile, dichloromethane, ethanol, ethyl acetate, methanol, tetrahydrofuran, toluene)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 to 72 hours).

-

After the incubation period, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

3.2. Kinetic Solubility Determination

This high-throughput method is useful for early-stage drug discovery and screening.

Objective: To measure the solubility of a compound that is first dissolved in an organic co-solvent (typically DMSO) and then introduced into an aqueous or organic medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Microtiter plates (96-well)

-

Plate shaker

-

Nephelometer or UV plate reader

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Dispense the selected organic solvents into the wells of a microtiter plate.

-

Add a small volume of the DMSO stock solution to the solvent-containing wells.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of the solutions in each well using a nephelometer. The point at which precipitation occurs indicates the kinetic solubility limit.

-

Alternatively, for a direct concentration measurement, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a UV plate reader.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| [e.g., Acetonitrile] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Dichloromethane] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Ethanol] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Ethyl Acetate] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Methanol] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Tetrahydrofuran] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

| [e.g., Toluene] | [Experimental Value] | [Calculated Value] | Shake-Flask, HPLC-UV |

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The following diagram illustrates the relationship between solute and solvent polarity, which is a key factor in predicting solubility.

Caption: Predicted solubility based on polarity matching.

Conclusion

This guide provides a framework for the systematic determination of the solubility of this compound in various organic solvents. By following the outlined experimental workflows and protocols, researchers can generate reliable and reproducible data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and preparing solutions for further chemical and biological studies. Given the absence of published data, the experimental determination of these solubility parameters is a critical step in unlocking the full potential of this compound in research and development.

References

Technical Guide: Stability and Storage of 4-(2-Bromomethylphenyl)benzonitrile

Disclaimer: This document provides a technical overview of the stability and storage conditions for 4-(2-Bromomethylphenyl)benzonitrile based on available safety data sheets, general chemical principles, and regulatory guidelines. As of the compilation of this guide, specific, peer-reviewed quantitative stability studies for this compound are not extensively available in the public domain. The experimental protocols described are based on established guidelines from the International Council for Harmonisation (ICH) and represent standard methodologies for assessing the stability of a new chemical entity. Researchers must conduct their own specific stability studies to establish definitive shelf-life and degradation profiles.

Introduction

This compound is a bifunctional organic compound featuring a nitrile group and a reactive bromomethyl group. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its chemical stability. The presence of the benzylic bromide functional group suggests potential sensitivity to nucleophiles, moisture, and light, making proper storage and handling critical to maintain its purity and integrity.

This guide is intended for researchers, scientists, and professionals in drug development. It consolidates recommendations for storage and handling, outlines potential degradation pathways, and provides standardized experimental protocols for conducting comprehensive stability assessments.

Recommended Storage and Handling

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets for this and structurally related compounds.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place.[1] | To minimize the rate of potential thermal degradation or reaction with trace impurities. Refrigeration (2-8 °C) is often recommended for long-term storage of reactive intermediates. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | The compound may be sensitive to moisture and oxygen. An inert atmosphere prevents hydrolysis of the bromomethyl group and potential oxidative degradation. |

| Light | Protect from light. | Benzylic bromides can be susceptible to photolytic degradation, potentially forming radical species that can lead to impurities. Amber vials or storage in a dark location is advised. |

| Container | Use a tightly sealed, appropriate container.[1] | Prevents exposure to atmospheric moisture and oxygen. Glass containers with tight-fitting caps are suitable. Ensure the container material is non-reactive. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, acids, and amines.[1] | The electrophilic benzylic bromide is highly reactive towards nucleophiles (bases, amines) and can be oxidized by strong oxidizing agents. Contact with strong acids could potentially affect the nitrile group. |

| Handling | Handle in a well-ventilated area.[2] Use personal protective equipment (gloves, safety glasses).[2] Avoid generating dust.[2] | Standard practice for handling chemical reagents. The compound is classified as harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2] |

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the literature, its chemical structure suggests several potential degradation pathways under stress conditions. Identifying these potential pathways is the primary goal of forced degradation studies.

Table 2: Summary of Potential Degradation Pathways

| Degradation Pathway | Stress Condition | Potential Reaction | Potential Degradation Product(s) |

| Hydrolysis | Acidic or Basic conditions, presence of water | Nucleophilic substitution of the bromide by water or hydroxide. | 4-(2-(Hydroxymethyl)phenyl)benzonitrile |

| Solvolysis | Protic solvents (e.g., methanol, ethanol) | Nucleophilic substitution of the bromide by the solvent molecule. | 4-(2-(Methoxymethyl)phenyl)benzonitrile (with methanol) |

| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Oxidation of the bromomethyl group. | 2-(4-Cyanophenyl)benzaldehyde |

| Photolysis | Exposure to UV or visible light | Homolytic cleavage of the C-Br bond. | Formation of radical species, potentially leading to dimers or other coupling products. |

| Reaction with Nucleophiles | Contamination with amines, bases, etc. | SN2 reaction at the benzylic carbon. | Various substitution products depending on the nucleophile. |

Experimental Protocols for Stability Testing

To formally establish the stability profile of this compound, a series of experiments, including forced degradation and long-term stability studies, should be conducted. The following protocols are based on the ICH Q1A(R2) guideline.[3][4][5][6] A validated, stability-indicating analytical method (e.g., HPLC) is a prerequisite for these studies to separate and quantify the parent compound and its degradation products.[7][8][9][10][11]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14]

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Experimental Protocol | Purpose |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples before analysis.[11][15] | To determine susceptibility to acid-catalyzed degradation, primarily hydrolysis of the bromomethyl group. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60 °C). Sample at various time points. Neutralize samples before analysis.[11][15] | To determine susceptibility to base-catalyzed degradation. Benzylic halides are typically very sensitive to basic conditions. |

| Oxidation | Dissolve the compound in a suitable solvent and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and sample at various time points.[15] | To assess the compound's stability in the presence of oxidizing agents. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80 °C or higher, depending on melting point) for an extended period. Sample and analyze at set intervals.[15] | To evaluate the thermal stability of the solid-state material. |

| Photostability | Expose the solid compound and a solution of the compound to a controlled light source providing both UV and visible output (e.g., option 2 of the ICH Q1B guideline). Use a control sample shielded from light. | To determine if the compound is light-sensitive, which is common for bromo-containing compounds. |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[3][4][6]

Table 4: General Protocol for Long-Term and Accelerated Stability Studies (ICH Q1A)

| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Note: Intermediate testing is only required if significant change occurs during accelerated studies when the long-term condition is 25 °C / 60% RH.[4]

Visualization of Workflow

The following diagram illustrates a logical workflow for the handling, storage, and stability assessment of a new chemical entity such as this compound.

Figure 1. Logical workflow for handling, storage, and stability assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Ich guidelines Q1A(R2) | PPTX [slideshare.net]

- 7. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ijfmr.com [ijfmr.com]

- 11. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. journals.ekb.eg [journals.ekb.eg]

- 14. researchgate.net [researchgate.net]

- 15. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(2-Bromomethylphenyl)benzonitrile in the Synthesis of Angiotensin II Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, systematically named 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a crucial bifunctional organic intermediate. Its structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the primary application of this compound in the synthesis of the potent antihypertensive drug, Telmisartan. The document details the synthetic pathways, experimental protocols, and biological activity of the final active pharmaceutical ingredient (API), presenting a comprehensive resource for researchers in drug discovery and development.

Core Application: Synthesis of Telmisartan

The principal and most well-documented application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of Telmisartan.[1][2][3] Telmisartan is a highly selective angiotensin II type 1 (AT1) receptor blocker (ARB), widely prescribed for the treatment of hypertension.[4] The synthesis involves the N-alkylation of a benzimidazole derivative with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Angiotensin II Signaling Pathway and the Mechanism of Action of Telmisartan

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Telmisartan competitively and insurmountably antagonizes the AT1 receptor, thereby blocking the hypertensive effects of angiotensin II.[5]

Biological Activity of Telmisartan

Telmisartan exhibits a high binding affinity for the AT1 receptor, leading to its potent antihypertensive effects. Several studies have quantified this interaction.

| Parameter | Value | Receptor | Notes |

| Ki | 3.7 nM | Angiotensin II Type 1 (AT1) | A measure of the binding affinity of Telmisartan to the AT1 receptor. |

| Ki | 0.47 nM | Human AT1 Receptor | Equilibrium dissociation constant calculated from competition binding experiments.[6] |

| IC50 | ~6.5–16 nM | AT1 Receptor | General range for high-affinity ARBs.[6] |

| Dissociation Half-life | 213 minutes | Human AT1 Receptor | Demonstrates the slow dissociation of Telmisartan from the receptor, contributing to its long-lasting effect.[4] |

Experimental Protocols

Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

The synthesis of the key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is typically achieved through the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Materials:

-

4'-methyl-[1,1'-biphenyl]-2-carbonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator

-

Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

-

A solution of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile in a suitable solvent such as carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN are added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique such as TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile as a white crystalline solid.

Synthesis of Telmisartan Precursor

The subsequent step involves the N-alkylation of the pre-formed bis-benzimidazole moiety with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

Materials:

-

2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole

-

4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Potassium tert-butoxide or another suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

Procedure:

-

To a solution of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole in a polar aprotic solvent like DMSO, a strong base such as potassium tert-butoxide is added at room temperature.

-

A solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the same solvent is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by TLC or HPLC.

-

The reaction mixture is then poured into water, and the precipitated product is collected by filtration.

-

The crude product, the nitrile precursor of Telmisartan, can be purified by recrystallization. This precursor is then hydrolyzed in a subsequent step to yield Telmisartan.[1][2]

Conclusion

This compound is a pivotal intermediate in medicinal chemistry, primarily recognized for its indispensable role in the synthesis of Telmisartan. The reactivity of its bromomethyl group allows for efficient coupling with the complex benzimidazole core of the drug, while the nitrile group serves as a precursor to the carboxylic acid moiety essential for the drug's activity. The high affinity and slow dissociation of the resulting API, Telmisartan, from the AT1 receptor underscore the importance of this synthetic route in providing a potent and long-acting therapeutic agent for the management of hypertension. This guide highlights the significance of this compound as a high-value building block and provides a foundational understanding for researchers engaged in the synthesis and development of angiotensin II receptor antagonists and other potential therapeutic agents.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry and Therapeutic Relevance of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(2-Bromomethylphenyl)benzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromomethylphenyl)benzonitrile, also known as 2-[4-(bromomethyl)phenyl]benzonitrile, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive bromomethyl group and a cyano group on a biphenyl scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the cyanobiphenylmethyl moiety onto various substrates. The cyano group can be further transformed into other functional groups, such as a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in the synthesis of Angiotensin II receptor blockers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀BrN | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| CAS Number | 146534-79-4 | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 4-[2-(bromomethyl)phenyl]benzonitrile | [1] |

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[2] The most prominent example is the synthesis of Valsartan.

Nucleophilic Substitution Reactions

The benzylic bromide in this compound is highly susceptible to nucleophilic attack, making it an ideal reagent for alkylating a wide range of nucleophiles, including amines, alcohols, and thiols.

A key application is the N-alkylation of amino acid esters, which is a crucial step in the synthesis of Valsartan.[1]

Reaction Scheme: N-Alkylation of L-Valine Methyl Ester

Caption: N-alkylation reaction with this compound.

Cross-Coupling Reactions

While the primary use of this compound is through its bromomethyl handle, the aromatic bromide that could be a precursor to this molecule can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form the biphenyl core. The nitrile group also offers a handle for further transformations.

Experimental Protocols

Protocol 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (Key intermediate for Valsartan)

This protocol is based on the condensation reaction described in patent literature for the synthesis of a key Valsartan intermediate.[1]

Materials:

-

This compound

-

L-Valine methyl ester hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of L-valine methyl ester hydrochloride in DMF, add potassium carbonate.

-

To this mixture, add a solution of this compound in DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| This compound | L-Valine methyl ester hydrochloride | K₂CO₃ | DMF | N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester | Not specified in abstract | [1] |

Logical Workflow for Drug Synthesis

The use of this compound as a building block is a critical step in a multi-step synthesis of pharmacologically active molecules. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow.

Signaling Pathway Targeted by End-Product

The end-products synthesized using this compound, such as Valsartan, are Angiotensin II receptor blockers. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

Caption: Inhibition of the RAAS pathway.

Conclusion

This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its utility is well-demonstrated in the synthesis of the Angiotensin II receptor blocker, Valsartan. The protocols and data presented here provide a foundation for researchers to utilize this versatile intermediate in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis and Utility of 4-(2-Azidomethylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(2-azidomethylphenyl)benzonitrile via the nucleophilic substitution of 4-(2-bromomethylphenyl)benzonitrile with sodium azide. The resulting product is a versatile intermediate, particularly valuable in drug discovery and development as a building block for the synthesis of novel therapeutic agents and bioconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of an azidomethyl group to this scaffold, as in 4-(2-azidomethylphenyl)benzonitrile, opens up a vast chemical space for the synthesis of novel molecular entities. The azide moiety serves as a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions for forming stable carbon-heteroatom bonds. This allows for the straightforward conjugation of the biphenylbenzonitrile core to a wide array of molecules, including alkynes, to generate diverse compound libraries for high-throughput screening in drug discovery programs. The nitrile group can also be further manipulated, serving as a precursor to amines, amides, or tetrazoles, further expanding its synthetic utility.

Chemical Reaction

The synthesis of 4-(2-azidomethylphenyl)benzonitrile is achieved through a nucleophilic substitution reaction where the bromide in this compound is displaced by the azide anion from sodium azide.

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Based on established procedures for similar benzylic azidations, the following protocols are provided.

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)

This protocol is adapted from the synthesis of similar benzyl azides and is expected to provide a high yield.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in anhydrous DMSO.

-

Add sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously add deionized water to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis in Methanol

This protocol is adapted from the synthesis of the closely related 2-[4-(azidomethyl)phenyl]benzonitrile.[1][2]

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Methanol

-

Deionized water

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in methanol, add sodium azide (1.0-1.2 eq.) at room temperature.[2]

-

Gradually raise the temperature to 50 °C over 30 minutes.[2]

-

Stir the mixture at this temperature for 12 hours.[2]

-

After cooling to room temperature, filter the precipitate and wash with a small amount of water.[2]

-

The title compound can be isolated using column chromatography (Petroleum ether: ethyl acetate, 4:1).[2]

Data Presentation

Table 1: Reaction Conditions for Azidation of Benzylic Bromides

| Substrate | Solvent | Temp. | Time | Yield | Reference |

| 4-(Bromomethyl)benzonitrile | DMSO | RT | 3 h | 94% | [3] |

| 4′-(Bromomethyl)biphenyl-2-carbonitrile | Methanol | 50 °C | 12 h | - | [1][2] |

| Benzyl bromide | DMSO | RT | overnight | 73% | [4] |

Table 2: Spectroscopic Data for Related Compounds

| Compound | 13C NMR (CDCl3, ppm) | IR (cm-1) |

| 4-(Azidomethyl)benzonitrile | 142.1 (CAr), 132.4 (CHAr), 129.0 (CHAr), 118.5 (CN), 112.0 (CAr), 53.9 (CH2) | ~2230 (C≡N), ~2100 (N3) |

| Benzonitrile | 132.8, 132.0, 129.1, 118.8, 112.5 | 2229 (C≡N) |

Note: The IR data for 4-(azidomethyl)benzonitrile is predicted based on characteristic stretching frequencies.

Applications in Drug Discovery and Development

The product, 4-(2-azidomethylphenyl)benzonitrile, is a valuable tool for medicinal chemists and drug development professionals. Its primary application lies in its utility in "click chemistry."

Lead Discovery and Optimization

The azide group allows for the rapid and efficient synthesis of a library of 1,2,3-triazole-containing compounds. By reacting 4-(2-azidomethylphenyl)benzonitrile with a diverse range of terminal alkynes, a multitude of novel chemical entities can be generated. This approach is highly effective for:

-

Fragment-Based Drug Discovery (FBDD): The biphenylbenzonitrile core can be considered a molecular fragment, which can be "clicked" with other fragments to identify new lead compounds.

-

Structure-Activity Relationship (SAR) Studies: The ease and reliability of the click reaction facilitate the rapid exploration of SAR by systematically modifying the substituent introduced via the alkyne.

Bioconjugation and Targeted Drug Delivery

The bioorthogonal nature of click chemistry makes 4-(2-azidomethylphenyl)benzonitrile an ideal linker for bioconjugation. It can be used to attach the biphenylbenzonitrile moiety to:

-

Targeting Ligands: Such as peptides, antibodies, or small molecules to create targeted drug delivery systems that selectively deliver a therapeutic payload to diseased cells or tissues.[5][6]

-

Reporter Molecules: Including fluorescent dyes or biotin for use in diagnostic assays and imaging studies.

Caption: Experimental and application workflow.

Conclusion

The reaction of this compound with sodium azide provides a straightforward and efficient route to 4-(2-azidomethylphenyl)benzonitrile. This product is a highly valuable intermediate for researchers in drug discovery and development, offering a versatile platform for the synthesis of novel compounds and bioconjugates through the robust and reliable click chemistry reaction. The protocols and data provided herein should serve as a useful guide for the synthesis and application of this important building block.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-[4-(Azidomethyl)phenyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-(2-Bromomethylphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 4-(2-Bromomethylphenyl)benzonitrile in various palladium-catalyzed cross-coupling reactions. The methodologies outlined below serve as a robust starting point for the synthesis of complex molecules, offering a versatile platform for the introduction of diverse functionalities. This substrate is unique as it possesses two distinct carbon-bromine bonds: a benzylic C(sp³)-Br bond and an aromatic C(sp²)-Br bond (if the benzonitrile ring were brominated, which is not specified in the name but is a common variation). The protocols will focus on the reactivity of the benzylic bromide, which is generally more reactive in cross-coupling reactions under appropriate conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the benzylic position, leading to the synthesis of diarylmethane derivatives.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides[1]

This protocol is adapted from methodologies developed for Suzuki-Miyaura cross-coupling of benzylic bromides under microwave conditions.[1]

-

Reaction Setup: To a microwave process vial, add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Catalyst and Ligand Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%).

-

Solvent Addition: Add 2 mL of N,N-Dimethylformamide (DMF).

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 20 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling of Benzylic Bromides

The following table summarizes representative results for the Suzuki-Miyaura coupling of various benzylic bromides with boronic acids under conditions similar to those described above.[1]

| Entry | Benzylic Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 5-(Bromomethyl)-3-phenylisoxazole | 3-Methoxybenzeneboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 120 | 20 | 75 |

| 2 | 5-(Bromomethyl)-3-phenylisoxazole | 4-Fluorophenylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 120 | 20 | 68 |

| 3 | Benzyl bromide | Phenylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 120 | 20 | 85 |

| 4 | 1-(Bromomethyl)naphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 120 | 20 | 78 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[2][3] While less common for benzylic halides compared to aryl halides, conditions can be optimized to achieve this transformation, leading to the formation of stilbene-like structures.

Experimental Protocol: General Procedure for the Heck Reaction[4]

-

Reaction Setup: In a dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.5 mmol, 1.5 equiv), and a base such as triethylamine (2.0 mmol, 2.0 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: Add a palladium source, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, for example, Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) (3-5 mL).

-

Reaction Conditions: Heat the mixture at 100-140°C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation: Heck Reaction of Aryl Bromides with Alkenes

The table below shows typical results for Heck reactions involving various aryl bromides, which can serve as a reference for optimizing the reaction with the benzylic bromide substrate.[4][5]

| Entry | Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-dimesitylimidazolium chloride | K₂CO₃ | H₂O/DMF | 80 | 4 | 95 |

| 2 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | 90 |

| 3 | 1-Bromonaphthalene | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | 12 | 88 |

| 4 | 4-Chlorophenyl bromide | Styrene | Palladacycle / Cy₂NMe | TBAB | DMA/H₂O | 130 | 24 | 85 |

Visualization: Heck Reaction Workflow

Caption: General experimental workflow for the Mizoroki-Heck reaction.

Sonogashira Coupling